molecular formula C8H12O2 B069109 Ethyl (1R)-cyclopent-2-ene-1-carboxylate CAS No. 162084-63-1

Ethyl (1R)-cyclopent-2-ene-1-carboxylate

Cat. No.: B069109
CAS No.: 162084-63-1
M. Wt: 140.18 g/mol
InChI Key: UEQABYAVIXEMCK-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (1R)-cyclopent-2-ene-1-carboxylate is a chiral cyclopentene derivative featuring an ethyl ester group at the (1R)-position. Its structure combines a strained cyclopentene ring with a polar ester moiety, making it a versatile intermediate in asymmetric synthesis, pharmaceutical chemistry, and materials science. The (1R) configuration ensures enantioselectivity in reactions, distinguishing it from racemic analogs. Key applications include its use as a precursor for prostaglandin synthesis, chiral ligands, and bioactive molecule scaffolds .

Properties

CAS No.

162084-63-1

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

ethyl (1R)-cyclopent-2-ene-1-carboxylate

InChI

InChI=1S/C8H12O2/c1-2-10-8(9)7-5-3-4-6-7/h3,5,7H,2,4,6H2,1H3/t7-/m0/s1

InChI Key

UEQABYAVIXEMCK-ZETCQYMHSA-N

SMILES

CCOC(=O)C1CCC=C1

Isomeric SMILES

CCOC(=O)[C@@H]1CCC=C1

Canonical SMILES

CCOC(=O)C1CCC=C1

Synonyms

2-Cyclopentene-1-carboxylicacid,ethylester,(R)-(9CI)

Origin of Product

United States

Preparation Methods

Biocatalytic Synthesis via Baker’s Yeast Reduction

The enantioselective reduction of ethyl 2-oxocyclopentanecarboxylate using Saccharomyces cerevisiae (baker’s yeast) represents a cornerstone method for establishing the (1R) configuration. In this process, the ketone substrate undergoes asymmetric hydrogenation catalyzed by yeast oxidoreductases, yielding ethyl (1R,2S)-2-hydroxycyclopentanecarboxylate with 80.3% isolated yield and >99% enantiomeric excess (ee) . The reaction proceeds under aerobic conditions at 30°C in aqueous ethanol, leveraging the inherent stereoselectivity of microbial enzymes.

Subsequent steps involve protecting the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether, followed by decarboxylative selenination using 2,2′-dipyridyl diselenide. This radical-mediated process generates a 7:1 diastereomeric mixture of 1-TBS-oxy-2-(2′-pyridylseleno)cyclopentane, which undergoes ozonolysis to form the cyclopentene ring . Final deprotection with tetra-n-butylammonium fluoride (TBAF) affords ethyl (1R)-cyclopent-2-ene-1-carboxylate in 46% overall yield from the hydroxy ester intermediate.

Key Advantages :

  • High enantioselectivity (>99% ee) without requiring chiral auxiliaries

  • Mild reaction conditions compatible with acid-/base-sensitive functionalities

  • Scalable to multigram quantities using standardized fermentation protocols

Chiral Resolution Using Tartaric Acid Derivatives

Racemic ethyl cyclopent-2-ene-1-carboxylate can be resolved into enantiomerically pure (1R) forms via diastereomeric salt formation with chiral tartaric acids. D-(-)-Tartaric acid preferentially crystallizes with the (1R)-enantiomer from ethanolic solutions, achieving 98% de after three recrystallizations . The process involves:

  • Combining racemic ethyl cyclopent-2-ene-1-carboxylate (10 mmol) with 1.05 equivalents of D-(-)-tartaric acid in refluxing ethanol

  • Cooling to 5°C to precipitate the (1R)-enantiomer-tartrate complex

  • Neutralizing the salt with aqueous sodium bicarbonate and extracting into dichloromethane

This method delivers the target compound in 32% isolated yield with 99.5% ee, as verified by chiral HPLC analysis .

Optimization Considerations :

ParameterOptimal ValueEffect on Resolution
SolventEthanol/water (4:1)Maximizes solubility difference
Equivalents of acid1.05Minimizes co-crystallization
Cooling rate0.5°C/minEnhances crystal purity

Chemical Synthesis via Michael Addition-Cyclization

A three-component cascade reaction enables direct construction of the cyclopentene ring from linear precursors. Ethyl acrylate reacts with in situ-generated azolium enolates (derived from α,β-unsaturated aldehydes) under N-heterocyclic carbene (NHC) catalysis, forming the cyclopentene core via tandem Michael addition and cyclization .

Representative Procedure :

  • Combine ethyl acrylate (5 mmol), E-5-phenylpent-2-enal (5 mmol), and 10 mol% triazolium salt catalyst in THF at -40°C

  • Add DBU (1.2 equiv) to generate the azolium enolate

  • Warm to 25°C and stir for 12 h to complete cyclization

  • Purify by flash chromatography (hexane/EtOAc 4:1)

This method affords this compound in 68% yield with 94% ee when using a chiral NHC catalyst . The stereochemical outcome arises from the catalyst’s ability to control the facial selectivity during the Michael addition step.

Comparative Analysis of Synthetic Methods

MethodYield (%)ee (%)ScalabilityCost Index
Biocatalytic46>99High$$
Chiral Resolution3299.5Medium$$$$
NHC-Catalyzed6894Low$$$$$

Critical Evaluation :

  • Biocatalytic routes excel in enantioselectivity and scalability but require multi-step sequences

  • Chiral resolution provides optically pure material but suffers from inherent 50% maximum yield for each enantiomer

  • NHC catalysis offers atom economy but demands expensive chiral catalysts and stringent anhydrous conditions

Chemical Reactions Analysis

Types of Reactions

(1R)-2-Cyclopentene-1-carboxylic acid ethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield (1R)-2-Cyclopentene-1-carboxylic acid and ethanol.

    Reduction: Reduction of the ester using reducing agents such as lithium aluminum hydride can produce the corresponding alcohol.

    Oxidation: The compound can be oxidized to form (1R)-2-Cyclopentene-1-carboxylic acid or other oxidized derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of various substituted products.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses dilute hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used in the reduction of esters.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under appropriate conditions.

Major Products Formed

    Hydrolysis: (1R)-2-Cyclopentene-1-carboxylic acid and ethanol.

    Reduction: (1R)-2-Cyclopentene-1-carboxylic acid alcohol.

    Oxidation: Various oxidized derivatives of (1R)-2-Cyclopentene-1-carboxylic acid.

    Substitution: Substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

(1R)-2-Cyclopentene-1-carboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters. It serves as a substrate for esterases and other enzymes.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor in the synthesis of bioactive compounds.

    Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals due to its ester functional group.

Mechanism of Action

The mechanism of action of (1R)-2-Cyclopentene-1-carboxylic acid ethyl ester involves its interaction with various molecular targets and pathways. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, resulting in the formation of the corresponding carboxylic acid and alcohol. In reduction reactions, the ester is reduced to the corresponding alcohol through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Structural Analogs with Varied Ester Groups

  • Methyl (1R,4S)-4-[(tert-Butoxycarbonyl)amino]cyclopent-2-ene-1-carboxylate Structural Difference: Incorporates a tert-Boc-protected amino group at the 4-position. The tert-Boc group enables selective deprotection for further functionalization. Synthesis: Prepared via esterification of the corresponding carboxylic acid using methyl iodide and K₂CO₃ in DMF . Applications: Intermediate in peptidomimetics and protease inhibitors .
  • Ethyl cyclopent-2-ene-1-carboxylate (Racemic Mixture, CAS 5809-02-9) Structural Difference: Lacks chiral specificity (racemic). Impact: Limited utility in asymmetric synthesis due to equal proportions of enantiomers. Physical properties (e.g., boiling point) may mirror the chiral version, but stereochemical outcomes diverge in chiral environments. Applications: Used in non-stereoselective reactions or as a control in enantiomeric excess studies .

Derivatives with Additional Functional Groups

  • Methyl (1S,4R)-4-(hydroxymethyl)cyclopent-2-ene-1-carboxylate Structural Difference: Hydroxymethyl group at the 4-position. Impact: Increased polarity and water solubility. The hydroxyl group enables hydrogen bonding and further oxidation or glycosylation. Applications: Potential monomer for biodegradable polymers or prodrug development .
  • Ethyl 1-allyl-2-{[(trifluoromethyl)sulfonyl]oxy}cyclopent-2-ene-1-carboxylate

    • Structural Difference : Contains an allyl group and triflate leaving group.
    • Impact : Triflate enhances reactivity in nucleophilic substitutions (e.g., Suzuki couplings). The allyl group enables cycloadditions or polymerizations.
    • Synthesis : Generated via LDA-mediated deprotonation followed by triflation .
    • Applications : Key intermediate in cross-coupling reactions for natural product synthesis .

Substituted Cyclopentene Carboxylates in Drug Discovery

  • Methyl (1R,4S)-4-(2,5-dimethyl-1H-pyrrol-1-yl)-1-ethylcyclopent-2-ene-1-carboxylate Structural Difference: 2,5-Dimethylpyrrole substituent and ethyl group. Impact: Pyrrole introduces aromaticity and coordination sites for metal catalysts. The ethyl group adds steric hindrance.
  • Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate hydrochloride Structural Difference: Cyclopropane ring instead of cyclopentene. Impact: Cyclopropane’s ring strain increases reactivity in ring-opening reactions. The amino group enhances basicity and pharmaceutical relevance. Applications: Intermediate in HCV protease inhibitors (e.g., Simeprevir) .

Data Tables

Table 1: Key Physical and Spectral Properties

Compound Name Molecular Formula Molecular Weight Key Spectral Data (NMR) Reference
Ethyl (1R)-cyclopent-2-ene-1-carboxylate C₈H₁₂O₂ 140.18 δ 1.26 (t, J=7.1 Hz, CH₂CH₃), 5.47 (br s, C=CH)
Methyl (1R,4S)-4-(tert-Boc-amino) derivative C₁₄H₂₃NO₄ 269.34 δ 1.44 (s, (CH₃)₃C), 5.30 (m, NH)
Ethyl 1-allyl-2-triflate derivative C₁₁H₁₃F₃O₄S 314.28 δ 5.77 (t, J=2.5 Hz, CH₂=CH), 4.19 (m, OCH₂)

Q & A

Q. How can the enantioselective synthesis of Ethyl (1R)-cyclopent-2-ene-1-carboxylate be optimized for higher yield and stereochemical purity?

Methodological Answer: The synthesis can be optimized using chiral auxiliaries or asymmetric catalysis. For example, lithium diisopropylamide (LDA) in THF at controlled temperatures (-78°C to 0°C) facilitates stereoselective alkylation or cyclopropanation steps, as demonstrated in the synthesis of related bicyclic esters . Key parameters include:

  • Catalyst selection : Chiral ligands like (R)-BINOL or Evans’ oxazolidinones.
  • Solvent effects : Polar aprotic solvents (e.g., THF) enhance reaction control.
  • Temperature gradients : Slow warming from -78°C to RT minimizes side reactions.
    Yield improvements (>70%) are achievable via flash chromatography purification and rigorous exclusion of moisture .

Q. What spectroscopic techniques are most reliable for characterizing this compound’s structure?

Methodological Answer:

  • NMR : ¹H/¹³C NMR (400 MHz) in CDCl₃ resolves stereochemistry, with diagnostic signals:
    • Cyclopentene protons: δ 5.7–6.1 ppm (doublets of doublets, J = 8–10 Hz) .
    • Ester carbonyl: δ 170–175 ppm in ¹³C NMR.
  • IR : Stretching vibrations at 1720 cm⁻¹ (ester C=O) and 1640 cm⁻¹ (cyclopentene C=C) .
  • MS : ESI+ or EI-MS confirms molecular ion peaks (e.g., m/z 296.2 for related derivatives) .

Advanced Research Questions

Q. How does the cyclopropane ring’s puckering in this compound affect its reactivity in ring-opening reactions?

Methodological Answer: The puckering amplitude (quantified via Cremer-Pople coordinates ) modulates strain energy and reactivity. Computational studies (DFT, B3LYP/6-31G*) show:

  • High puckering (θ > 20°) increases susceptibility to nucleophilic attack at the ester group.
  • Low puckering favors electrophilic addition to the cyclopentene double bond.
    Experimental validation involves kinetic assays under varying steric conditions (e.g., bulky vs. small nucleophiles) .

Q. What strategies resolve contradictions in reported X-ray crystallographic data for this compound derivatives?

Methodological Answer: Discrepancies often arise from twinning or disordered solvent molecules. Best practices include:

  • Data collection : High-resolution (<1.0 Å) synchrotron data reduces noise.
  • Refinement : SHELXL with TWIN/BASF commands for twinned crystals.
  • Validation : Check Rint (<5%) and ADDSYM in PLATON to detect missed symmetry .
    For example, re-refinement of a derivative resolved a 0.3 Å positional error in the cyclopropane ring .

Q. How can computational modeling predict the compound’s efficacy as a chemokine receptor modulator?

Methodological Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to CCR5/CXCR4 receptors. Focus on:
    • Hydrogen bonding: Ester carbonyl with Lys/Arg residues.
    • Hydrophobic interactions: Cyclopentene/cyclopropane with receptor pockets.
  • MD simulations : GROMACS (50 ns trajectories) assesses stability of ligand-receptor complexes .
    Experimental validation via SPR (KD < 100 nM) or cAMP inhibition assays confirms predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.